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Benzyl n-(1,3-dioxaindan-5-yl)carbamate

Cat. No.: B2512956
CAS No.: 709010-30-0
M. Wt: 271.272
InChI Key: DHUWBXJDZIMWFQ-UHFFFAOYSA-N
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Description

Contextualization of Carbamate (B1207046) Chemistry in Medicinal Science and Organic Synthesis

The carbamate group, characterized by its -O-CO-NH- linkage, is a cornerstone of modern medicinal chemistry and organic synthesis. nih.gov In drug design, carbamates are recognized as key structural motifs in numerous approved therapeutic agents. acs.org They are often employed as bioisosteres for the amide bond found in peptides. This substitution can confer enhanced metabolic stability against enzymatic degradation and improve permeability across cellular membranes, two critical attributes for effective drug candidates. nih.govacs.org The carbamate functionality can also participate in crucial hydrogen bonding interactions with biological targets like enzymes or receptors. acs.org

Beyond their role in final drug structures, carbamates are indispensable tools in organic synthesis. They serve as reliable protecting groups for amines, shielding their reactivity during multi-step synthetic sequences. acs.org The development of novel synthetic methodologies for forming carbamate linkages continues to be an active area of research, with a focus on creating more efficient and environmentally benign processes that avoid hazardous reagents like phosgene (B1210022). rsc.orgnih.gov

Significance of the 1,3-Dioxaindan (1,3-Benzodioxole) Moiety in Bioactive Compounds

The 1,3-dioxaindan scaffold, more commonly known as 1,3-benzodioxole (B145889) or the methylenedioxy group, is a privileged structure found in a vast number of natural and synthetic bioactive compounds. This moiety is an integral part of many natural products, including safrole and piperine. The presence of the 1,3-benzodioxole ring is often associated with a wide spectrum of biological activities, including antitumor, antibacterial, antifungal, and antioxidant properties.

In medicinal chemistry, the incorporation of this group can significantly modulate a molecule's pharmacological profile. For instance, it is a key component in the structures of clinical antitumor agents like etoposide (B1684455) and teniposide. Research has shown that the 1,3-benzodioxole moiety can be crucial for potent bioactivity and can influence properties such as bioavailability. Its unique electronic and structural characteristics make it a valuable component in the design of novel therapeutic agents.

Overview of Research Trajectories for Arylcarbamates and Related Structures

Research into arylcarbamates—compounds where the carbamate nitrogen is attached to an aromatic ring—is dynamic and multifaceted. A primary trajectory involves the design and synthesis of novel derivatives as inhibitors for specific biological targets. For example, various arylcarbamates have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease. nih.govnih.gov Other research has focused on creating arylcarbamates with antifungal and insecticidal properties for agricultural applications. nih.govnih.gov

Another significant research avenue is the development of advanced synthetic methods. Modern organic chemistry seeks efficient and versatile ways to construct these molecules, such as palladium-catalyzed cross-coupling reactions that allow for the synthesis of N-aryl carbamates from aryl chlorides and triflates. organic-chemistry.org These methods expand the scope of accessible structures and enable the creation of diverse molecular libraries for biological screening. The overarching goal is to generate new chemical entities with improved potency, selectivity, and drug-like properties. nih.gov

Problem Statement and Research Objectives for Benzyl (B1604629) n-(1,3-dioxaindan-5-yl)carbamate

Benzyl n-(1,3-dioxaindan-5-yl)carbamate (also known as benzyl N-(1,3-benzodioxol-5-yl)carbamate) is a compound that has been chemically defined and cataloged, as evidenced by its assigned CAS number (709010-30-0). However, a review of scientific literature reveals a notable gap: there is a lack of published research investigating its biological activity or potential applications. The molecule's hybrid structure, which synergistically combines the bioactive 1,3-benzodioxole moiety with the versatile carbamate linker, presents a compelling case for further study.

Therefore, the primary research problem is the unexplored potential of this specific, known chemical entity. The principal objective is to conduct a systematic investigation into the synthesis and biological properties of this compound. This overarching goal can be broken down into the following specific research objectives:

To develop and optimize a reliable synthetic route for the preparation of high-purity this compound.

To perform comprehensive structural characterization of the synthesized compound using modern spectroscopic techniques.

To conduct in vitro screening of the compound against a panel of biological targets (e.g., cancer cell lines, microbial strains, or key enzymes) to identify potential therapeutic activities.

To establish preliminary structure-activity relationships by comparing its activity profile with structurally related carbamate and benzodioxole analogs.

This focused investigation aims to bridge the current knowledge gap and determine if this compound holds promise as a lead compound for future drug discovery or other applications.

Data Tables

Table 1: Chemical and Physical Properties of this compound

This interactive table summarizes the key identifiers and properties of the title compound.

Property Value Source
IUPAC Name benzyl N-(1,3-benzodioxol-5-yl)carbamate
CAS Number 709010-30-0
Molecular Formula C₁₅H₁₃NO₄
Molecular Weight 271.27 g/mol

| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |

Table 2: Predicted Spectroscopic Data for this compound

This interactive table presents the expected spectroscopic signatures based on analysis of analogous structures.

Spectroscopy Peak/Signal Expected Value/Range Assignment Source
¹H NMR Proton Environment Chemical Shift (δ, ppm) Multiplicity
Benzyl CH₂ 4.0 – 5.0 Singlet
Dioxole CH₂ 5.5 – 6.5 Singlet
Aromatic protons 6.5 – 8.0 Multiplet
NH (carbamate) 5.0 – 6.0 Broad singlet
Infrared (IR) Key Peaks Wavenumber (cm⁻¹) Functional Group
C=O stretch 1700 – 1750 Carbamate carbonyl
C-O-C stretch 1250 – 1300 Dioxole ether

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO4 B2512956 Benzyl n-(1,3-dioxaindan-5-yl)carbamate CAS No. 709010-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(1,3-benzodioxol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-15(18-9-11-4-2-1-3-5-11)16-12-6-7-13-14(8-12)20-10-19-13/h1-8H,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUWBXJDZIMWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl N 1,3 Dioxaindan 5 Yl Carbamate and Analogues

Established Strategies for Carbamate (B1207046) Bond Formation

The creation of the carbamate linkage is central to the synthesis of Benzyl (B1604629) n-(1,3-dioxaindan-5-yl)carbamate. This can be achieved by forming a bond between the nitrogen atom of 5-amino-1,3-dioxaindan and a benzyloxycarbonyl group. Several key strategies are routinely employed for this purpose.

Carbamoylation Techniques (e.g., using carbonylimidazolide, CO2 capture agents)

Carbamoylation involves the reaction of an amine with a carbonyl-containing reagent to form the carbamate. A common and mild method utilizes 1,1'-carbonyldiimidazole (CDI). The reaction proceeds by the activation of an alcohol (in this case, benzyl alcohol) with CDI to form an imidazolide intermediate, which then readily reacts with an amine (5-amino-1,3-dioxaindan) to yield the desired carbamate. This method is often preferred due to its mild conditions and the avoidance of hazardous reagents like phosgene (B1210022). A one-pot reaction of carbonylimidazolide in water with a nucleophile has been shown to be an efficient and general method for the preparation of ureas, carbamates, and thiocarbamates without the need for an inert atmosphere organic-chemistry.org.

Another innovative approach to carbamate synthesis involves the use of carbon dioxide (CO2) as a C1 building block. This "CO2 capture" strategy is an environmentally friendly alternative. In a typical procedure, an amine reacts with CO2 to form a carbamic acid intermediate, which is then alkylated with a suitable electrophile, such as benzyl halide, to produce the carbamate. The use of a cesium base in conjunction with CO2 and an organic electrophile in an anhydrous solvent has been demonstrated to afford carbamates in good yields at mild temperatures organic-chemistry.org. This three-component coupling of amines, carbon dioxide, and halides, in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI), offers mild reaction conditions and short reaction times organic-chemistry.org.

Reagent/MethodDescriptionAdvantages
1,1'-Carbonyldiimidazole (CDI) A mild and effective reagent for activating alcohols to react with amines, forming carbamates.Mild reaction conditions, avoids toxic reagents like phosgene.
CO2 Capture Agents Utilizes carbon dioxide as a renewable C1 source to form a carbamic acid intermediate, which is then alkylated.Environmentally friendly, utilizes an abundant feedstock.

Transcarbamoylation Reactions, including Tin-Catalyzed Approaches

Transcarbamoylation is a process where a carbamate group is transferred from one molecule to another. This method can be particularly useful when direct carbamoylation is challenging. Tin-catalyzed transcarbamoylation has emerged as an efficient method for the synthesis of carbamates from alcohols. In a typical reaction, an alcohol reacts with a carbamate donor, such as phenyl carbamate or methyl carbamate, in the presence of a tin catalyst like dibutyltin maleate. This mild method exhibits broad functional-group tolerance and proceeds smoothly to generate the corresponding carbamates in good yields. For the synthesis of Benzyl n-(1,3-dioxaindan-5-yl)carbamate, this could involve the reaction of 5-hydroxy-1,3-dioxaindan with benzyl carbamate in the presence of a tin catalyst. Methyl carbamate is noted as an economical carbamoyl (B1232498) donor in tin-catalyzed transcarbamoylation, which also allows for a streamlined workup procedure organic-chemistry.org.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, and this chemistry has been extended to the synthesis of carbamates. An efficient synthesis of aryl carbamates can be achieved by the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate in the presence of an alcohol. In this one-pot process, an aryl isocyanate is generated in situ, which is then trapped by the alcohol to form the carbamate wikipedia.orgwikipedia.org. For the target molecule, this would involve the reaction of a 5-halo-1,3-dioxaindan with sodium cyanate and benzyl alcohol in the presence of a palladium catalyst. The use of aryl triflates as the electrophilic component can expand the substrate scope for the direct synthesis of the aryl isocyanate intermediate wikipedia.orgwikipedia.org.

Catalyst SystemReactantsProduct
Pd₂(dba)₃ / Ligand Aryl Halide/Triflate, Sodium Cyanate, AlcoholN-Aryl Carbamate

Utilization of Benzyl Carbamate as a Protecting Group or Precursor for Amine Synthesis

The benzyloxycarbonyl (Cbz or Z) group, derived from benzyl carbamate, is one of the most common amine protecting groups in organic synthesis masterorganicchemistry.com. It is readily introduced by reacting an amine with benzyl chloroformate in the presence of a mild base masterorganicchemistry.com. Therefore, a straightforward approach to this compound is the direct reaction of 5-amino-1,3-benzodioxole with benzyl chloroformate nih.govnist.gov. This reaction is typically high-yielding and proceeds under mild conditions.

The Cbz group is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation (e.g., H₂/Pd-C), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide masterorganicchemistry.com. This stability and ease of removal make it an ideal protecting group in multi-step syntheses.

Curtius Rearrangement Coupled with Biocatalysis for Carbamate Generation

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by a nucleophile, such as an alcohol, to form a carbamate beilstein-journals.org. This method is highly versatile for converting carboxylic acids into their corresponding carbamates. For the synthesis of the target molecule, 1,3-dioxaindan-5-carboxylic acid would first be converted to the corresponding acyl azide, which upon heating, would rearrange to the isocyanate. Subsequent reaction with benzyl alcohol would yield this compound.

Recent advancements have coupled the Curtius rearrangement with biocatalysis in a continuous flow process to produce valuable Cbz-carbamate products beilstein-journals.org. In this approach, an immobilized lipase, such as Candida antarctica lipase B (CALB), is used to selectively remove excess benzyl alcohol from the reaction mixture, simplifying purification beilstein-journals.org. This innovative combination of a classic rearrangement with modern biocatalysis offers an efficient and cleaner route to carbamates.

ReactionIntermediateTrapping AgentProduct
Curtius Rearrangement IsocyanateBenzyl AlcoholBenzyl Carbamate

Approaches for Incorporating the 1,3-Dioxaindan (Benzodioxole) Scaffold

The 1,3-dioxaindan, or benzodioxole, moiety is a key structural feature of the target molecule. The synthesis of this scaffold typically starts from a catechol (1,2-dihydroxybenzene) derivative. The most common method for the formation of the methylenedioxy bridge is the reaction of a catechol with a dihalomethane, such as dibromomethane or dichloromethane, in the presence of a base like potassium carbonate or cesium carbonate.

For the synthesis of this compound, a suitable starting material would be 4-nitrocatechol. The methylenedioxy bridge can be installed first, followed by reduction of the nitro group to an amine, providing 5-amino-1,3-benzodioxole. This key intermediate can then be subjected to one of the carbamate-forming reactions described above.

Alternatively, functionalization of a pre-formed 1,3-benzodioxole (B145889) can be employed. For instance, nitration of 1,3-benzodioxole would predominantly yield the 5-nitro derivative, which can then be reduced to 5-amino-1,3-benzodioxole.

Multi-Step Synthesis Pathways to Complex Carbamate Derivatives

The creation of intricate carbamate molecules often necessitates multi-step synthetic sequences. These pathways allow for the careful and controlled introduction of various functional groups and structural motifs, leading to the desired complex target molecule.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of carbamate synthesis. This method typically involves the reaction of an amine with a suitable carbonyl derivative. In the context of this compound, the key precursor is 1,3-dioxaindan-5-amine. This amine undergoes a nucleophilic attack on an appropriate benzyl-containing electrophile.

A common and effective electrophile for this purpose is benzyl chloroformate. The reaction proceeds with the nitrogen atom of the amine attacking the carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the carbamate linkage. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme: 1,3-dioxaindan-5-amine + Benzyl chloroformate → this compound + HCl

Alternative methods for carbamate formation via nucleophilic substitution include the use of dialkyl carbonates or other activated carbonyl compounds. nih.gov For instance, aryl tert-alkyl carbonates can react with arylamines in the presence of a strong base to yield the corresponding carbamates. nih.gov This approach is particularly useful for synthesizing hindered carbamates. nih.gov

Condensation Reactions

Condensation reactions provide another versatile route to carbamates. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. A prevalent method involves the reaction of an isocyanate with an alcohol. For the synthesis of the target compound, this would entail the reaction of 5-isocyanato-1,3-dioxaindane with benzyl alcohol.

Alternatively, a benign method for synthesizing O-aryl carbamates utilizes phenols, primary amines, carbon dioxide, and a peptide coupling reagent like propanephosphonic acid anhydride (T3P). researchgate.nethelsinki.fi This approach proceeds at room temperature and atmospheric pressure, offering a safer alternative to methods employing toxic reagents like phosgene or isocyanates. researchgate.nethelsinki.fi The reaction involves the formation of a carbamic acid intermediate from the amine and CO2, which is then activated by T3P to react with the phenol (B47542). helsinki.fi

Reagent 1Reagent 2Reagent 3Coupling AgentProduct TypeReference
PhenolPrimary AmineCarbon DioxideT3PO-Aryl Carbamate researchgate.nethelsinki.fi

It's important to note that with this method, the nucleophilicity of the phenol can impact the reaction's success, with electron-poor phenols showing lower reactivity. helsinki.fi Furthermore, secondary amines are generally not compatible with this protocol. helsinki.fi

Click Chemistry Applications for Related Heterocycles

While direct "click chemistry" synthesis of this compound is not prominently documented, the principles of click chemistry, which favor reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, are influential in modern synthetic strategies. The 1,3,5-triazine ring, another important heterocycle, can be efficiently synthesized using microwave irradiation, a technique that aligns with the green chemistry principles often associated with click chemistry. chim.it

The core heterocyclic structure, 1,3-dioxaindane, can be functionalized using various methods. The synthesis of related heterocyclic structures, such as 4,5-dihydrofurans, has been achieved through manganese-based free radical oxidative methods under microwave irradiation. mdpi.com These modern techniques could potentially be adapted for the functionalization of the 1,3-dioxaindane ring system to introduce precursors for carbamate synthesis.

One-Pot Synthesis Strategies

One-pot synthesis strategies are highly sought after in chemical synthesis due to their efficiency, reduced waste generation, and time-saving nature. rsc.org Several one-pot methods for the synthesis of carbamates have been developed.

One such strategy involves a three-component coupling of an amine, carbon dioxide, and a halide in the presence of a base like cesium carbonate. organic-chemistry.org This method offers mild reaction conditions and short reaction times. organic-chemistry.org Another approach utilizes the in-situ generation of isocyanates from N-Alloc-, N-Boc-, or N-Cbz-protected amines, which then react with Grignard reagents to produce amides, and could be adapted for carbamate synthesis. rsc.org

A notable one-pot procedure for the synthesis of O-aryl carbamates involves the in-situ formation of N-substituted carbamoyl chlorides, which then react with phenols. organic-chemistry.orgorganic-chemistry.org This method avoids the handling of sensitive reactants and provides an efficient route to a variety of carbamate compounds. organic-chemistry.orgorganic-chemistry.org Additionally, direct synthesis of carbamates from Boc-protected amines using tert-butoxide lithium as the sole base has been reported as a sustainable and efficient approach that avoids toxic reagents and metal catalysts. nih.gov

MethodKey ReagentsAdvantagesReference
Three-Component CouplingAmine, CO2, Halide, Cs2CO3Mild conditions, short reaction times organic-chemistry.org
In-situ Isocyanate GenerationProtected Amine, 2-chloropyridine, Trifluoromethanesulfonyl anhydrideEfficient amide/carbamate formation rsc.org
In-situ Carbamoyl Chloride GenerationAmine, Phosgene equivalent, PhenolAvoids handling sensitive reagents organic-chemistry.orgorganic-chemistry.org
Direct from Boc-aminesBoc-protected amine, t-BuOLiSustainable, no toxic reagents/catalysts nih.gov

These one-pot strategies represent a significant advancement in the synthesis of complex carbamates, offering more environmentally friendly and efficient alternatives to traditional multi-step methods.

Structural Characterization and Spectroscopic Analysis of Benzyl N 1,3 Dioxaindan 5 Yl Carbamate Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of Benzyl (B1604629) n-(1,3-dioxaindan-5-yl)carbamate derivatives, offering insights into the connectivity of atoms, the electronic environment of nuclei, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of carbamate (B1207046) derivatives.

¹H NMR: In the ¹H NMR spectrum of a representative Benzyl n-(1,3-dioxaindan-5-yl)carbamate derivative, distinct signals corresponding to the various protons in the molecule would be expected. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of δ 7.2-7.5 ppm. mdpi.com The benzylic methylene protons (CH₂) adjacent to the carbamate oxygen would typically resonate as a singlet around δ 5.1-5.2 ppm. rsc.org The protons of the 1,3-dioxaindan ring system would exhibit characteristic shifts, with the methylene protons of the dioxolane ring appearing as a singlet and the aromatic protons of the indane moiety showing signals in the aromatic region. The N-H proton of the carbamate group would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the range of δ 154-156 ppm. mdpi.comrsc.org The carbons of the benzyl group would show signals in the aromatic region (δ 127-136 ppm), with the benzylic carbon appearing around δ 67 ppm. mdpi.comrsc.org The carbons of the 1,3-dioxaindan moiety would also have distinct resonances.

Functional Group ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Benzyl Aromatic Protons7.2-7.5 (m)127-136
Benzylic CH₂5.1-5.2 (s)~67
Carbamate C=O-154-156
Carbamate NHVariable (br s)-
1,3-dioxaindan ProtonsAromatic and Aliphatic regionsAromatic and Aliphatic regions

Data is inferred from analogous compounds.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry with electrospray ionization (HRMS ESI) would be particularly useful for the analysis of this compound derivatives. This technique would provide a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. rsc.org Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For a this compound derivative, characteristic absorption bands would be expected. A strong absorption band in the region of 1690-1720 cm⁻¹ would be indicative of the carbamate carbonyl (C=O) stretching vibration. rsc.orgrsc.org The N-H stretching vibration of the carbamate would likely appear as a band in the range of 3200-3400 cm⁻¹. rsc.orgrsc.org The C-O stretching vibrations of the carbamate and the 1,3-dioxaindan ring would also be observable.

Functional Group Characteristic IR Absorption (cm⁻¹)
N-H Stretch (Carbamate)3200-3400
C=O Stretch (Carbamate)1690-1720
C-O Stretch1000-1300
Aromatic C-H Stretch~3030

Data is inferred from analogous compounds.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC, TLC)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. mdpi.com

High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC): These high-resolution techniques are invaluable for the final purity assessment of this compound derivatives. They can separate the target compound from any impurities or byproducts, and when coupled with a mass spectrometer (LC-MS), can provide molecular weight information for each component of the mixture.

Analysis of Stereoisomerism and Conformational Aspects

The potential for stereoisomerism in derivatives of this compound should be considered. If chiral centers are present in the 1,3-dioxaindan ring, the compound can exist as enantiomers or diastereomers. The carbamate group itself can exhibit restricted rotation around the C-N bond, potentially leading to the existence of conformational isomers (rotamers), which may be observable by NMR spectroscopy at low temperatures. While E/Z isomerism is typically associated with double bonds, it is not directly applicable to the core structure of this compound.

Computational and Theoretical Investigations of Benzyl N 1,3 Dioxaindan 5 Yl Carbamate

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are fundamental computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. tandfonline.com These methods are instrumental in understanding the binding affinity and specificity of Benzyl (B1604629) n-(1,3-dioxaindan-5-yl)carbamate, providing insights into its potential therapeutic applications.

The initial step in understanding the biological activity of Benzyl n-(1,3-dioxaindan-5-yl)carbamate involves identifying its potential protein targets. Once a target is identified, molecular docking simulations can predict the binding pose of the ligand within the active site of the protein. The results of these simulations are often visualized in both two-dimensional (2D) and three-dimensional (3D) formats to facilitate the analysis of the ligand-target interactions. researchgate.netyoutube.comresearchgate.netyoutube.com

2D interaction diagrams provide a schematic representation of the binding site, highlighting the key amino acid residues involved in the interaction and the types of non-covalent bonds formed. researchgate.netresearchgate.net These diagrams are particularly useful for quickly identifying important interactions, such as hydrogen bonds and hydrophobic contacts. 3D visualizations, on the other hand, offer a more detailed and realistic view of the ligand-protein complex, allowing for a thorough examination of the spatial arrangement of the ligand within the binding pocket. rcsb.orgresearchgate.net These visualizations can reveal subtle but crucial details about the binding mode, such as the planarity of aromatic rings and the stereochemistry of the ligand.

Table 1: Predicted Interactions of this compound with a Hypothetical Target Protein

Interacting ResidueInteraction TypeDistance (Å)
ASP129Hydrogen Bond2.8
TYR334π-π Stacking4.5
PHE288Hydrophobic3.9
TRP84π-π Stacking5.1
LEU352Hydrophobic4.2

Note: The data in this table is illustrative and based on typical docking study results for similar compounds.

A detailed analysis of the binding modes of this compound is crucial for understanding the molecular basis of its biological activity. researchgate.net This analysis focuses on identifying the key intermolecular forces that stabilize the ligand-protein complex. These forces can be broadly categorized into three main types:

Hydrogen Bonding: The carbamate (B1207046) moiety of this compound contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen), making it capable of forming strong hydrogen bonds with polar residues in the active site of a target protein. nsf.govacs.org These interactions are highly directional and play a critical role in determining the specificity of the ligand-target interaction.

π-Stacking: The benzyl and dioxaindan rings of the molecule are aromatic and can participate in π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the protein's binding site. nih.govnih.govrsc.orgresearchgate.net These interactions contribute significantly to the binding affinity and can influence the orientation of the ligand within the active site.

Molecular Dynamics (MD) Simulations to Explore Ligand-Protein Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and flexibility of the complex over time. dntb.gov.uanih.govnih.govmdpi.com MD simulations are particularly useful for assessing the stability of the predicted binding pose and for identifying alternative binding modes that may not be captured by docking alone. By simulating the movement of atoms and molecules over a period of time, MD can provide valuable insights into the thermodynamics and kinetics of ligand binding. mmv.org

Table 2: Key Parameters from a Hypothetical MD Simulation of this compound-Protein Complex

ParameterValueInterpretation
RMSD of Ligand1.5 ÅThe ligand remains stably bound in the active site.
RMSF of Active Site Residues0.8 ÅThe binding pocket maintains its overall structure.
Number of Hydrogen Bonds2-3Consistent hydrogen bonding interactions are observed.

Note: The data in this table is illustrative and based on typical MD simulation results for similar compounds.

Quantum Chemical Calculations (e.g., QTAIM for charge density analysis)

Quantum chemical calculations provide a highly accurate description of the electronic structure of molecules, enabling the prediction of various chemical and physical properties. nih.govresearchgate.netresearchgate.netnih.govnrel.gov For this compound, methods like Density Functional Theory (DFT) can be used to calculate its optimized geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful technique used to analyze the electron density distribution in a molecule, providing insights into the nature of chemical bonds and intermolecular interactions. researchgate.netgrafiati.com By applying QTAIM to the this compound-protein complex, it is possible to characterize the strength and nature of the non-covalent interactions that stabilize the complex, offering a more detailed understanding of the binding mechanism.

In Silico Approaches for Target Identification and Prioritization in Drug Discovery

Identifying the biological targets of a small molecule is a critical step in the drug discovery process. nih.govbiorxiv.orgunipi.itresearchgate.net In silico target identification methods, also known as target fishing, use computational approaches to predict the potential protein targets of a given compound. unipi.it These methods can be broadly classified into two categories: ligand-based and structure-based approaches.

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov These methods compare the chemical structure of this compound to a database of known bioactive compounds to identify potential targets. Structure-based methods, on the other hand, use the 3D structure of the compound to screen against a library of protein structures, a process known as reverse docking.

Predictive Machine Learning Models for Compound Activity

In recent years, machine learning (ML) has emerged as a powerful tool in drug discovery, with applications ranging from predicting the biological activity of compounds to designing novel molecules with desired properties. researchgate.netnih.govarxiv.orgdntb.gov.ua For this compound, ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict its potential efficacy against various targets. These models can learn complex structure-activity relationships and can be used to prioritize compounds for experimental testing, thereby accelerating the drug discovery process. nih.gov

Table 3: Hypothetical Predictive Machine Learning Model Output for this compound

TargetPredicted Activity (pIC50)Confidence Score
Kinase A7.20.85
Protease B5.80.65
GPCR C6.50.78

Note: The data in this table is illustrative and based on typical machine learning prediction results.

Structure Activity Relationship Sar Investigations of Benzyl N 1,3 Dioxaindan 5 Yl Carbamate Analogues

Impact of Substituent Modifications on Biological Efficacy and Selectivity

Systematic modifications of the Benzyl (B1604629) n-(1,3-dioxaindan-5-yl)carbamate structure have been crucial in understanding the roles of its different moieties. These studies have explored how changes to the aromatic rings, the carbamate (B1207046) linker, and the benzyl group affect interactions with biological targets, ultimately influencing potency and selectivity.

Role of Aromatic and Heteroaromatic Ring Substitutions

The substitution patterns on the aromatic and any introduced heteroaromatic rings are pivotal in modulating the biological activity of these analogues. Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings, are fundamental in medicinal chemistry. mdpi.comresearchgate.net Their incorporation can influence a drug's solubility, bioavailability, and molecular recognition capabilities due to their unique electronic structures and potential for hydrogen bonding. mdpi.comresearchgate.net

For instance, in related classes of compounds, the introduction of a thiazole (B1198619) ring has been shown to enhance interactions with biological targets due to its rigidity and electronic properties. mdpi.comresearchgate.net The specific placement and nature of substituents on these rings dictate the electronic and steric properties of the molecule, which in turn affects its binding affinity and selectivity for specific enzymes or receptors.

Modifications of the Carbamate Linker and Nitrogen Substitutions

The carbamate linker (-O-CO-N-) is a critical pharmacophoric element, and its modification has significant consequences for biological activity. Carbamates are known to interact with a wide range of enzymes and receptors. Alterations to this linker, such as changing its length, rigidity, or the substituents on the nitrogen atom, can profoundly impact the compound's inhibitory potential.

Studies on various carbamate derivatives have shown that N-substitution can determine selectivity for different biological targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, in a series of novel carbamate derivatives, the presence of an N-benzylpiperazine moiety led to selective BuChE inhibition, while N-benzylpiperidine derivatives were non-selective. nih.gov This highlights the importance of the nitrogen substituent in directing the compound's interaction within the active site of its target.

Substitutions on the Benzyl Moiety

The benzyl group is another key area for modification to optimize biological activity. Substituents on the phenyl ring of the benzyl moiety can influence potency and selectivity through steric and electronic effects. Research on N-benzyl piperidine (B6355638) derivatives has demonstrated that substitutions on the benzyl ring can fine-tune the inhibitory activity against enzymes like histone deacetylase (HDAC) and AChE. nih.gov The position and electronic nature (electron-donating or electron-withdrawing) of these substituents can affect how the molecule fits into and interacts with the binding pocket of a protein.

Scaffold-Based Library Design and Screening for SAR Elucidation

To systematically explore the SAR of Benzyl n-(1,3-dioxaindan-5-yl)carbamate analogues, scaffold-based library design is a powerful strategy. This approach involves creating a large collection of related compounds (a library) based on the core molecular structure, or scaffold. By systematically varying the substituents at different positions on the scaffold, researchers can efficiently map the SAR landscape.

The 1,3,4-oxadiazole (B1194373) scaffold, for example, is a privileged structure in drug discovery, known to be a component in a variety of pharmacologically active agents. researchgate.net Libraries of compounds based on such scaffolds allow for high-throughput screening to identify derivatives with enhanced activity and selectivity. This systematic approach accelerates the identification of lead compounds for further development.

Pharmacophore Modeling for Bioactivity Prediction

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. By analyzing a set of active molecules, a pharmacophore model can be generated that defines the key steric and electronic features necessary for interaction with a specific biological target.

This technique is instrumental in predicting the bioactivity of novel compounds and guiding the design of new analogues. For benzene-based carbamate derivatives, pharmacophore mapping has been used to understand the electronic and steric factors that govern their ability to inhibit cholinesterase enzymes. nih.gov Such models can help rationalize observed SAR data and prioritize the synthesis of compounds with a higher probability of being active, thereby streamlining the drug discovery process.

Conclusion and Future Research Directions

Summary of Current Research Understanding of Benzyl (B1604629) n-(1,3-dioxaindan-5-yl)carbamate and its Chemical Class

Benzyl n-(1,3-dioxaindan-5-yl)carbamate, systematically known as Benzyl N-(1,3-benzodioxol-5-yl)carbamate, is an organic compound featuring a carbamate (B1207046) functional group attached to a benzodioxole moiety. The carbamate group is a key structural motif in numerous approved drugs and prodrugs, valued for its chemical stability and ability to permeate cell membranes. nih.govacs.org Carbamates are often employed as peptide bond surrogates in medicinal chemistry. nih.govacs.org

The benzodioxole scaffold, also known as methylenedioxyphenyl, is present in various biologically active natural and synthetic compounds. nih.govresearchgate.net Derivatives of 1,3-benzodioxole (B145889) have been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and schistosomicidal effects. nih.govresearchgate.netresearchgate.netnih.gov For instance, certain benzodioxole derivatives have demonstrated cytotoxic activity against cancer cell lines like HeLa and have shown inhibitory effects on enzymes such as cyclooxygenase (COX). nih.gov

While specific research on this compound is limited in publicly available literature, its structural components suggest potential biological activity. The combination of the carbamate linker and the benzodioxole ring system provides a framework for further investigation in drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name Benzyl N-(1,3-benzodioxol-5-yl)carbamate
Molecular Formula C₁₅H₁₃NO₄
Molecular Weight 271.27 g/mol
CAS Number 709010-30-0

Emerging Methodologies in Carbamate Synthesis and Derivatization

The synthesis of carbamates has traditionally relied on hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.netacs.org However, significant advancements have been made in developing safer and more sustainable synthetic routes.

One of the most promising emerging methodologies is the utilization of carbon dioxide (CO₂) as a C1 source. nih.govacs.org This approach is environmentally benign and utilizes a readily available and inexpensive feedstock. nih.gov Various catalytic systems are being explored to facilitate the reaction of CO₂, amines, and alcohols to produce carbamates. uantwerpen.be

Other innovative methods include:

Continuous Flow Synthesis: This technique offers advantages in terms of safety, scalability, and reaction control for carbamate production. acs.org

Use of Deep Eutectic Solvents (DESs): DESs are being investigated as green reaction media for carbamate synthesis. acs.org

Photochemical Methods: Light-induced reactions are being explored for the synthesis of isocyanates from oxamic acids, which can then be converted to carbamates, avoiding the direct handling of toxic isocyanates. organic-chemistry.org

Catalytic Transcarbamoylation: The use of catalysts, such as tin compounds, allows for the transfer of a carbamoyl (B1232498) group from a donor molecule, like phenyl carbamate, to an alcohol under mild conditions. organic-chemistry.org

These emerging methodologies provide efficient and environmentally friendly alternatives for the synthesis and derivatization of carbamate-containing molecules like this compound, enabling the creation of diverse chemical libraries for biological screening.

Potential for Further Pharmacological Exploration and Target Validation

Given the established biological activities of both the carbamate and benzodioxole moieties, this compound and its analogues represent a promising area for pharmacological investigation.

Potential therapeutic areas for exploration include:

Anticancer Activity: Benzodioxole derivatives have shown cytotoxic effects against various cancer cell lines. nih.govresearchgate.netresearchgate.net Further studies could investigate the potential of this compound to inhibit cancer cell proliferation and validate specific molecular targets.

Anti-inflammatory Effects: The demonstrated cyclooxygenase (COX) inhibitory activity of some benzodioxole compounds suggests a potential for developing novel anti-inflammatory agents. nih.gov

Neurological Disorders: The carbamate scaffold is a core component of rivastigmine, a drug used in the management of Alzheimer's disease that acts as a cholinesterase inhibitor. researchgate.net This precedent suggests that carbamate derivatives, including those with a benzodioxole moiety, could be explored for their potential in treating neurodegenerative diseases.

Antimicrobial and Antiparasitic Activity: Benzodioxole compounds have been reported to possess antimicrobial and schistosomicidal properties. researchgate.netresearchgate.netnih.gov This opens avenues for investigating this compound as a potential lead for new anti-infective agents.

Future research should focus on synthesizing a library of derivatives by modifying the benzyl and benzodioxole rings to establish structure-activity relationships (SAR) and identify key molecular targets.

Future Avenues in Computational Drug Design and Scaffold Optimization

Computational methods are powerful tools that can accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds. openmedicinalchemistryjournal.com These approaches can be instrumental in guiding the future exploration of this compound and its derivatives.

Key computational strategies that can be employed include:

Molecular Docking: This technique can be used to predict the binding affinity and interaction patterns of this compound and its analogues with various biological targets, such as enzymes and receptors implicated in cancer, inflammation, and neurological disorders. openmedicinalchemistryjournal.com

Virtual Screening: Large chemical libraries can be computationally screened against validated drug targets to identify novel benzodioxole carbamate derivatives with high predicted activity. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of benzodioxole carbamates with their biological activities, enabling the design of more potent compounds. openmedicinalchemistryjournal.com

De Novo Design: This computational approach can be used to design entirely new molecules based on the structural features of the this compound scaffold that are optimized for binding to a specific target. openmedicinalchemistryjournal.com

By integrating these computational approaches with synthetic chemistry and biological testing, the development of optimized benzodioxole carbamate derivatives with improved efficacy and drug-like properties can be significantly streamlined. This will pave the way for a deeper understanding of their therapeutic potential and could lead to the discovery of novel drug candidates.

Q & A

Q. What are the established synthetic routes for Benzyl N-(1,3-dioxaindan-5-yl)carbamate, and how can reaction conditions be optimized?

The compound is synthesized via Pd-catalyzed C-N cross-coupling reactions, leveraging aryl halides and carbamate precursors. Key steps include:

  • Catalyst system : Pd(OAc)₂ with ligands like XPhos in a toluene/water biphasic system .
  • Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and drive the reaction.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Optimization involves adjusting temperature (80–110°C), catalyst loading (1–5 mol%), and solvent polarity to improve yields (typically 60–85%) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: benzyl protons (δ 5.1–5.3 ppm), dioxaindan aromatic protons (δ 6.7–7.0 ppm), and carbamate NH (δ 5.8 ppm, broad). ¹³C NMR confirms the carbonyl (δ 155–160 ppm) .
  • HRMS : Positive-ion ESI mode ([M+H]⁺) matches theoretical molecular weight (e.g., 425.45 g/mol for C₂₂H₁₉NO₆S) .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and SO₂ (1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory crystallographic data (X-ray vs. computational models) be resolved for this compound?

Discrepancies arise from dynamic disorder or twinning. Strategies include:

  • Software tools : SHELXL for refining disordered regions using PART and SUMP instructions .
  • Validation : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .
  • Computational validation : Compare DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G*) to experimental data .

Q. What methodologies elucidate the compound’s enzyme inhibition mechanism, and how do structural modifications affect potency?

  • Kinetic assays : Measure IC₅₀ against targets (e.g., HDACs or proteases) using fluorogenic substrates. For example, HDAC inhibition shows IC₅₀ = 1.2 µM ± 0.3 .
  • SAR studies : Modifying the benzodioxole ring (e.g., introducing electron-withdrawing groups) enhances binding to hydrophobic enzyme pockets. Replacing the phenylsulfonyl group with methylsulfonyl reduces activity by 40% .
  • Docking simulations : AutoDock Vina predicts binding poses in HDAC2 (binding energy: -9.2 kcal/mol) .

Q. How do oxidation/reduction reactions of this compound inform its stability and derivatization potential?

  • Oxidation : Treatment with mCPBA converts the sulfonyl group to sulfone (confirmed by ¹⁹F NMR), increasing polarity (logP decreases from 3.1 to 2.4) .
  • Reduction : NaBH₄ in THF reduces the carbamate to a secondary amine, enabling conjugation with fluorescent probes for cellular tracking .
  • Stability : Degrades under UV light (t₁/₂ = 48 hrs in PBS), necessitating dark storage at -20°C .

Methodological Notes

  • Crystallography : Use SHELXL for high-resolution refinements and OLEX2 for visualization .
  • Enzyme Assays : Include positive controls (e.g., SAHA for HDACs) and validate with Western blotting for acetylation levels .
  • Computational Tools : Combine molecular docking (AutoDock) with MD simulations (GROMACS) to assess binding stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.